molecular formula C12H7ClFNO2 B11864015 5-(4-Chloro-2-fluorophenyl)nicotinic acid CAS No. 1346691-86-8

5-(4-Chloro-2-fluorophenyl)nicotinic acid

Cat. No.: B11864015
CAS No.: 1346691-86-8
M. Wt: 251.64 g/mol
InChI Key: KFIYSMILDPCUKI-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7ClFNO2. It is a derivative of nicotinic acid, characterized by the presence of a chloro and fluoro substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-fluorophenyl)nicotinic acid typically involves the reaction of 4-chloro-2-fluoroaniline with nicotinic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid
  • 5-Chloro-2-fluorophenylboronic acid

Uniqueness

Compared to similar compounds, 5-(4-Chloro-2-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

CAS No.

1346691-86-8

Molecular Formula

C12H7ClFNO2

Molecular Weight

251.64 g/mol

IUPAC Name

5-(4-chloro-2-fluorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7ClFNO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17)

InChI Key

KFIYSMILDPCUKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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